molecular formula C9H10F4N2 B13031666 1-[2-Fluoro-6-(trifluoromethyl)phenyl]ethane-1,2-diamine

1-[2-Fluoro-6-(trifluoromethyl)phenyl]ethane-1,2-diamine

Cat. No.: B13031666
M. Wt: 222.18 g/mol
InChI Key: PVMVSSVWEBABDP-UHFFFAOYSA-N
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Description

1-[2-Fluoro-6-(trifluoromethyl)phenyl]ethane-1,2-diamine is a fluorinated organic compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of both fluoro and trifluoromethyl groups, imparts distinct chemical and physical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Fluoro-6-(trifluoromethyl)phenyl]ethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the reaction of 2-fluoro-6-(trifluoromethyl)aniline with ethylene diamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-[2-Fluoro-6-(trifluoromethyl)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[2-Fluoro-6-(trifluoromethyl)phenyl]ethane-1,2-diamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-Fluoro-6-(trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 2-Fluoro-6-(trifluoromethyl)aniline
  • 2-Fluoro-6-(trifluoromethyl)benzonitrile
  • 2-Fluoro-6-(trifluoromethyl)benzaldehyde

Comparison: 1-[2-Fluoro-6-(trifluoromethyl)phenyl]ethane-1,2-diamine stands out due to its diamine functionality, which imparts unique reactivity and biological activity compared to its analogs. The presence of both fluoro and trifluoromethyl groups further enhances its chemical stability and bioactivity .

Properties

Molecular Formula

C9H10F4N2

Molecular Weight

222.18 g/mol

IUPAC Name

1-[2-fluoro-6-(trifluoromethyl)phenyl]ethane-1,2-diamine

InChI

InChI=1S/C9H10F4N2/c10-6-3-1-2-5(9(11,12)13)8(6)7(15)4-14/h1-3,7H,4,14-15H2

InChI Key

PVMVSSVWEBABDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(CN)N)C(F)(F)F

Origin of Product

United States

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